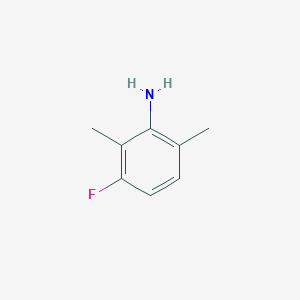

3-Fluoro-2,6-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXOKZJLFZDKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301855 | |

| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27760-78-7 | |

| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27760-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2,6-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2,6 Dimethylaniline and Analogues

Strategies for Introducing Fluorine into Aromatic Amine Structures

One of the most established methods for converting aromatic amines into aryl fluorides is through the formation and subsequent decomposition of a diazonium salt. This two-step process, beginning with diazotization of the aniline (B41778), provides a versatile entry point for introducing a fluorine atom onto the aromatic ring.

The Balz-Schiemann reaction, first reported in 1927, is a foundational method for synthesizing aryl fluorides from primary aromatic amines. chemistrylearner.comwikipedia.org The classic procedure involves the diazotization of an aniline with nitrous acid in the presence of fluoroboric acid (HBF₄) to precipitate a relatively stable arenediazonium tetrafluoroborate (B81430) salt. This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. chemistrylearner.comscienceinfo.com

Despite its utility, the traditional Balz-Schiemann reaction has several drawbacks, including the need for high decomposition temperatures and the potential hazards associated with isolating potentially explosive diazonium salts. scienceinfo.comnih.gov These limitations have spurred the development of numerous variants and improvements aimed at enhancing safety, broadening substrate scope, and improving reaction efficiency. nih.gov

Key improvements include:

Alternative Counterions: Replacing tetrafluoroborate (BF₄⁻) with other non-coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) can, in some cases, provide higher yields and modify the salt's stability and solubility. wikipedia.orgacs.org

In Situ Diazotization: To circumvent the isolation of the diazonium salt, one-pot procedures have been developed where diazotization and fluoro-dediazoniation occur in the same reaction vessel, often using reagents like tert-butyl nitrite (B80452). nih.gov

Modified Reaction Media: Conducting the fluorodediazoniation in ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), has been shown to improve yields and selectivity while providing a safer reaction medium. researchgate.net The use of low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) can also facilitate the reaction at lower temperatures. nih.govacs.org

Catalysis: While the classic reaction is uncatalyzed, recent studies have explored the use of catalysts, such as hypervalent iodine(III) reagents, to lower the activation energy barrier and allow the reaction to proceed under milder conditions. nih.gov

Continuous Flow Processing: Modern flow chemistry technologies offer a significant safety and scalability advantage by eliminating the need to isolate the diazonium salt intermediate, allowing for the continuous and controlled fluorination of various anilines. researchgate.net

| Modification | Description | Advantage(s) | Reference(s) |

|---|---|---|---|

| Alternative Counterions (e.g., PF₆⁻, SbF₆⁻) | Use of hexafluorophosphate or hexafluoroantimonate in place of tetrafluoroborate. | Improved yields for certain substrates; altered salt stability. | wikipedia.org, acs.org |

| Ionic Liquid Solvents | Employing ionic liquids like [BMIM]BF₄ as the reaction medium. | Higher yields and selectivity, improved safety, potential for solvent recycling. | researchgate.net |

| One-Pot / In Situ Procedures | Generation and decomposition of the diazonium salt without isolation. | Avoids handling of potentially explosive intermediates, simplifies the procedure. | nih.gov |

| Continuous Flow Technology | Performing the reaction in a continuous flow reactor. | Enhanced safety, scalability, and control over reaction parameters. | researchgate.net |

While anhydrous hydrogen fluoride (HF) can be used for diazotization-fluorination, its high toxicity and corrosive nature make it challenging to handle. thieme-connect.de A significant improvement has been the development and use of stable, liquid hydrogen fluoride complexes, most notably triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF), often referred to as Olah's reagent. thieme-connect.deresearchgate.net

These amine-HF complexes serve as both the reaction medium and the fluoride source, offering a safer and more convenient alternative to anhydrous or aqueous HF. thieme-connect.deresearchgate.net In these procedures, the aniline is typically diazotized using a nitrite source (e.g., sodium nitrite) directly within the HF-base solution. The resulting diazonium ion is then decomposed in situ upon gentle heating to yield the aryl fluoride. researchgate.net The composition of the HF-base solution can significantly influence the reaction's effectiveness, and careful control of conditions is necessary to achieve high yields. researchgate.net This method has been successfully applied to a range of aminoarenes and heteroaromatics in one-pot procedures. researchgate.net

Nucleophilic aromatic substitution (SᴺAr) is a powerful method for introducing atoms and functional groups onto an aromatic ring. wikipedia.org In the context of synthesizing fluoroanilines, this strategy typically involves one of two main pathways: the reaction of an activated aromatic ring with a fluoride source, or the reaction of a fluoroaromatic compound with an amine source.

The SᴺAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Aromaticity is then restored by the expulsion of the leaving group. For this reaction to be favorable, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.org

A common route to fluoroanilines via SᴺAr starts with a di-substituted benzene (B151609) ring containing a leaving group (e.g., -Cl) and an activating group (e.g., -NO₂). Reaction with a fluoride source, like potassium fluoride (KF), replaces the leaving group with fluorine. The activating nitro group is then subsequently reduced to an amine to yield the final fluoroaniline (B8554772) product. google.com

The C-F bond is the strongest single bond to carbon, making aryl fluorides, particularly those on electron-rich or electron-neutral rings, generally unreactive in classical SᴺAr reactions. thieme-connect.comresearchgate.net Overcoming this inertness is a significant challenge in modern organic synthesis. Several advanced strategies have been developed to activate these C-F bonds for amination.

Transition-Metal Catalysis: A powerful strategy involves the use of transition metals, such as ruthenium (Ru), to activate the aryl fluoride. thieme-connect.comthieme-connect.com The metal catalyst coordinates to the aromatic ring in an η⁶-fashion, effectively withdrawing electron density from the ring and making it susceptible to nucleophilic attack by an amine. thieme-connect.comresearchgate.net This approach enables the catalytic SᴺAr amination of otherwise inert electron-rich and electron-neutral aryl fluorides. thieme-connect.com Nickel-catalyzed cross-coupling reactions have also been developed that enable the reaction of aryl fluorides with primary amines. rsc.org

Organic Superbases: Recent studies have shown that strong, non-nucleophilic organic superbases can efficiently catalyze concerted SᴺAr reactions of aryl fluorides, regardless of their electronic nature. acs.org These catalysts operate through a dual activation mechanism, engaging both the aryl fluoride and the anionic nucleophile, thereby facilitating the substitution reaction without the need for transition metals or strong electron-withdrawing groups on the aromatic ring. acs.org

Electrophotocatalysis: This method uses a combination of light and electrical energy to promote SᴺAr reactions of unactivated aryl fluorides at room temperature and without the need for a strong base. nih.gov The process typically involves the single-electron oxidation of the aryl fluoride to a radical cation, which is then highly susceptible to nucleophilic attack. nih.gov

| Activation Strategy | Mechanism Principle | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Transition-Metal Catalysis | η⁶-coordination of the metal to the arene ring withdraws electron density, activating it for nucleophilic attack. | Ru/hemilabile ligand systems; Ni/phosphine (B1218219) ligand systems. | thieme-connect.com, thieme-connect.com, rsc.org |

| Organic Superbases | Dual activation of the aryl fluoride and the nucleophile by a strong, non-nucleophilic base. | t-Bu-P₄ (a phosphazene superbase). | acs.org |

| Electrophotocatalysis | Generation of a highly reactive aryl radical cation via single-electron oxidation promoted by light and electricity. | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an electrophotocatalyst. | nih.gov |

An alternative to nucleophilic fluorination is electrophilic fluorination, which involves the reaction of an electron-rich nucleophile (the aromatic ring) with an electrophilic fluorine source ("F⁺"). wikipedia.org This approach is particularly well-suited for the direct fluorination of electron-rich systems like anilines and indoles.

A variety of N-F reagents have been developed that are stable, safe to handle, and effective for this purpose. wikipedia.org Two of the most common are Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). brynmawr.edunih.gov These reagents contain an electron-deficient fluorine atom bonded to a nitrogen atom bearing strong electron-withdrawing groups, making the fluorine electrophilic. wikipedia.org

Fluorination of Anilines: Direct reaction of anilines with electrophilic fluorinating agents can lead to fluorination on the aromatic ring, typically at the ortho and para positions, or directly on the nitrogen atom to form N-fluoroamines. researchgate.netrsc.org The reaction outcome is influenced by the specific reagent, substrate, and reaction conditions.

Fluorination of Indoles: Indoles, being highly electron-rich heterocycles, are excellent substrates for electrophilic fluorination. The reaction with reagents like NFSI or Selectfluor typically occurs with high regioselectivity at the C3 position of the indole (B1671886) ring. brynmawr.eduresearchgate.net Depending on the reaction conditions and stoichiometry, this can lead to the formation of 3-fluoroindoles or 3,3-difluoroindolinones. brynmawr.edu

Nucleophilic Aromatic Substitution (SᴺAr) Routes to Fluoroaniline Derivatives

Synthesis via Precursors and Subsequent Derivatization

The transformation of readily available starting materials into the target aniline derivative is a cornerstone of its production. These multi-step sequences are designed for reliability and scalability, primarily focusing on the introduction of the amino group onto a pre-existing fluorinated and dimethylated aromatic ring.

A prevalent and well-established method for synthesizing substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. In the context of 3-Fluoro-2,6-dimethylaniline, this process begins with a suitable fluorinated xylene derivative, such as 1-fluoro-2,6-dimethylbenzene.

The first step is the electrophilic aromatic substitution (nitration), where the fluoroxylene is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The directing effects of the fluorine and methyl substituents guide the nitro group to the desired position.

The resulting nitro compound, 1-fluoro-2,4-dimethyl-3-nitrobenzene, is then subjected to a reduction step to convert the nitro group (-NO₂) into an amino group (-NH₂). chemicalbook.com This transformation can be achieved using various reducing agents. Common laboratory and industrial methods include:

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. This is often considered a "clean" method as the only byproduct is water.

Metal-Acid Systems: Classic reduction methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). For instance, the Bechamp reduction uses iron filings and hydrochloric acid.

The final product, this compound, is then isolated and purified from the reaction mixture.

Direct amination of a corresponding phenol (B47542) offers a more direct route to the target aniline. This pathway would involve the conversion of 3-fluoro-2,6-dimethylphenol (B8619808) into this compound. Such processes are typically performed at high temperatures and pressures in the vapor phase. The reaction involves passing the phenol and ammonia (B1221849) over a solid-acid catalyst, frequently based on metal oxides like aluminum oxide. google.com This method has been successfully applied for the synthesis of non-fluorinated analogues like 2,6-xylidine from 2,6-dimethylphenol, suggesting its viability for the fluorinated counterpart. google.com The key challenge in this approach is the requirement for high-energy conditions and the need for robust catalyst systems.

Another, though less direct, synthetic strategy involves the use of fluorinated cyclohexylamines. This complex pathway focuses on constructing the aromatic ring from a saturated precursor. The synthesis may start from a compound like benzonitrile, which undergoes a series of steps including Birch reduction, epoxidation, and hydrofluorination to build a substituted, fluorinated cyclohexane (B81311) ring. nih.gov A final reductive hydrogenation of a nitrile group yields the amine, which would then require an aromatization step to form the aniline ring. nih.gov This approach is more common for creating novel, highly substituted or facially polarized building blocks rather than for the bulk synthesis of a specific aniline like this compound.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and economically viable manufacturing processes. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netchemrxiv.org An ideal reaction has a 100% atom economy.

When comparing the primary synthetic routes to this compound, there are clear differences in their theoretical atom economy.

Direct Amination of Phenols: A hypothetical direct amination of 3-fluoro-2,6-dimethylphenol with ammonia (NH₃) would produce the target aniline and water (H₂O) as the sole byproduct. This pathway has a significantly higher theoretical atom economy, as more of the reactant atoms end up in the final product.

| Synthetic Pathway | Key Reactants | Desired Product | Major Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Nitration and Reduction | Fluoroxylene, HNO₃, H₂, Catalyst | This compound | H₂O (and others depending on reduction method) | Lower |

| Direct Amination | Fluorophenol, NH₃ | This compound | H₂O | Higher |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and under milder conditions, often replacing stoichiometric reagents that generate large amounts of waste.

In the synthesis of this compound, catalysts are crucial in several steps:

Reduction of Nitro Group: As mentioned, heterogeneous catalysts like Pd/C and Pt/C are central to catalytic hydrogenation. This method is preferred from a green chemistry perspective over metal-acid reductions because it avoids the production of metallic salt waste and the catalyst can often be recovered and reused.

Amination of Phenols: The direct amination of phenols relies heavily on solid-acid catalysts such as aluminum oxide. google.com Research in this area focuses on developing more active and stable catalysts that can operate at lower temperatures and pressures, thereby reducing the energy input required for the reaction. Modern approaches also explore transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which can form C-N bonds under relatively mild conditions, often using palladium or copper catalysts. researchgate.net While typically used for aryl halides, the principles behind these catalytic systems inspire the development of new catalysts for phenol amination.

Reducing the energy consumption of chemical processes is a key goal of green chemistry. This involves optimizing reaction conditions such as temperature, pressure, and reaction time.

The traditional vapor-phase amination of phenols requires very high temperatures, often in the range of 360-460°C, making it a highly energy-intensive process. google.com A significant green chemistry objective is to develop catalytic systems that can facilitate this conversion under more energy-efficient, lower-temperature conditions.

Strategies for improving energy efficiency include:

Advanced Catalyst Design: Creating catalysts with higher activity allows reactions to be run at lower temperatures and for shorter durations.

Process Intensification: The use of technologies like microwave-assisted synthesis or continuous flow reactors can significantly improve heat and mass transfer, leading to faster reaction rates and reduced energy consumption compared to conventional batch processing.

By focusing on these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint and improving its economic feasibility.

Prevention of Waste Generation

The prevention of waste is a primary principle of green chemistry, prioritizing the design of chemical syntheses that minimize or eliminate the generation of hazardous substances. monash.edu This is often quantified by the concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com In the synthesis of anilines, including this compound, a shift from traditional stoichiometric reactions to modern catalytic processes has been pivotal in waste reduction.

Historically, the production of anilines often involved the reduction of nitroaromatics using metals like iron in acidic media. This method has a poor atom economy, as it generates large volumes of iron oxide sludge as a byproduct. rsc.org In contrast, catalytic hydrogenation represents a significantly greener alternative. In this process, a nitroaromatic is reacted with hydrogen gas in the presence of a catalyst, yielding the corresponding aniline and water as the only byproduct. This catalytic route for aniline production has a much-improved atom economy of 72%. rsc.org

Further advancements in waste prevention involve the use of biocatalysis. Chemoenzymatic methods, which use enzymes like nitroreductases (NR) in conjunction with chemical co-catalysts, offer a sustainable alternative to traditional hydrogenation. nih.gov These reactions can be run under atmospheric pressure and in aqueous media, offering perfect chemoselectivity and milder, less expensive conditions. nih.gov The immobilization of these enzymes allows for their reuse and simplifies downstream processing by removing soluble proteins from the reaction mixture, further enhancing the sustainability of the process. nih.gov

| Synthetic Route for Anilines | Key Reagents/Catalysts | Primary Byproduct(s) | Atom Economy (%) | Environmental Considerations |

|---|---|---|---|---|

| Stoichiometric Reduction | Iron, Hydrochloric Acid | Iron Oxide Sludge | ~35% | Generates large volumes of solid waste. rsc.org |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Ni, Pt) | Water | ~72% | High atom economy; water is the only byproduct. rsc.org |

| Chemoenzymatic Reduction | Nitroreductase, Co-catalyst (e.g., V₂O₅) | Water | High | Operates in aqueous media at atmospheric pressure; mild conditions. nih.gov |

Advanced Industrial Synthesis Routes and Process Optimization

The industrial production of substituted anilines, such as the analogue 2,6-dimethylaniline (B139824) (2,6-xylidine), relies on advanced, scalable, and highly optimized processes. A prominent industrial method is the vapor-phase amination of the corresponding phenol with ammonia in the presence of a catalyst, typically aluminum oxide. google.com The optimization of this process is critical for achieving high yields and purity, and it involves the precise control of several key parameters.

Process conditions such as temperature, pressure, and the molar ratio of reactants are carefully tuned to maximize the conversion of the starting material and the selectivity for the desired product. google.comresearchgate.net For the synthesis of 2,6-xylidine from 2,6-dimethylphenol, the reaction is typically carried out at temperatures between 360°C and 460°C and pressures ranging from 70 to 250 bars. google.com Increasing the pressure allows for the use of smaller amounts of ammonia, making the process more economical on an industrial scale. google.com The continuous nature of this process, where reactants are passed through a reactor filled with the catalyst, allows for efficient production. Unreacted ammonia can be distilled from the product mixture and recycled back into the reactor. google.com

The choice of catalyst and potential co-catalysts is also a key area of optimization. In the synthesis of 2,6-dimethylaniline from o-toluidine (B26562) and methanol, a V₂O₅ catalyst was used, and its performance was enhanced by the addition of a Cr₂O₃ co-catalyst at an optimal ratio. researchgate.net

| Process Parameter | Condition Range | Effect on Synthesis of 2,6-Xylidine google.com |

|---|---|---|

| Temperature | 360°C - 460°C | Affects reaction rate and selectivity. Optimal range is 400°C - 430°C. |

| Pressure | 70 - 250 bars | Higher pressure can improve efficiency by reducing the required excess of ammonia. |

| Molar Ratio (Ammonia:Phenol) | 3:1 to 140:1 | A significant excess of ammonia is used to drive the reaction towards the product. |

| Catalyst | Aluminum Oxide | Enables the vapor-phase amination of the phenol to the corresponding aniline. |

Chemical Reactivity and Derivatization of 3 Fluoro 2,6 Dimethylaniline

Reactions at the Aromatic Ring

The substitution pattern on the benzene (B151609) ring of 3-Fluoro-2,6-dimethylaniline creates a specific electronic and steric environment that governs the outcome of reactions targeting the ring itself, primarily electrophilic aromatic substitution.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating nature of the amino group (-NH2) and, to a lesser extent, the two methyl groups (-CH3). masterorganicchemistry.com The amino group is a strong ortho-, para-director, while the methyl groups are also ortho-, para-directing. The fluorine atom is an ortho-, para-director as well, but it is deactivating through its inductive effect.

The directing effects of the substituents are summarized below:

Amino group (-NH2) at C1: Strongly activating; directs electrophiles to positions C2, C4, and C6.

Methyl groups (-CH3) at C2 and C6: Activating; direct electrophiles to positions C1, C3, C4, C5, and C7 (relative to themselves).

Fluoro group (-F) at C3: Deactivating; directs electrophiles to positions C2, C4, and C6 (relative to itself).

Considering the existing substitutions, the available positions for an incoming electrophile are C4 and C5. The directing effects of the substituents converge to strongly favor substitution at the C4 position (para to the amino group). The C5 position is less favored as it is meta to the strongly activating amino group. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to predominantly yield the 4-substituted product. masterorganicchemistry.comprepchem.com For example, bromination of the closely related 2,6-dimethylaniline (B139824) in acetic acid yields primarily the 4-bromo derivative. prepchem.comresearchgate.net Similarly, chlorination of 2,6-dialkylanilines often results in the 4-chloro product. google.com

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position for Substitution |

|---|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | ortho, para | C4 |

| -CH₃ | C2, C6 | Activating | ortho, para | C4 |

| -F | C3 | Deactivating (Inductive), Donating (Resonance) | ortho, para | C4 |

Regioselectivity in electrophilic aromatic substitution is determined by both electronic and steric factors. wikipedia.org In this compound, the electronic effects of the amino, methyl, and fluoro groups all align to favor substitution at the C4 position.

The most significant steric influence comes from the two methyl groups at the C2 and C6 positions, flanking the primary amine. This steric bulk, a phenomenon known as steric hindrance, effectively blocks electrophilic attack at the positions ortho to the amine group, even though they are electronically activated. wikipedia.orgrsc.org This steric shielding further reinforces the preference for substitution at the more accessible C4 position. The fluorine atom at C3 is relatively small and does not contribute significantly to steric hindrance at the adjacent C4 position. The combined influence of overwhelming electronic directionality and steric hindrance from the ortho-methyl groups results in high regioselectivity for the C4 position during electrophilic aromatic substitution reactions. nih.govscience.gov

Transformations Involving the Primary Amine Functionality

The primary amine group is a key site of reactivity, functioning as a potent nucleophile in a variety of chemical transformations. The steric hindrance provided by the adjacent methyl groups can influence the rate of these reactions but generally does not prevent them from occurring. cdnsciencepub.com

The nucleophilic nitrogen atom of the primary amine readily attacks acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively.

Acylation: Reaction with acyl halides (like acetyl chloride or α-chloroacetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base or in a suitable solvent yields the corresponding N-acylated product. sfasu.edu This reaction is fundamental in synthetic chemistry, for instance, the acylation of 2,6-dimethylaniline with α-chloroacetyl chloride is a key step in the synthesis of the anesthetic Lidocaine. sfasu.edu

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine, affords the corresponding sulfonamide. nih.gov Visible-light-mediated methods have also been developed for the sulfonylation of anilines using sulfonyl fluorides. nih.gov

Table 2: Example Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | α-chloroacetyl chloride | α-chloro-N-(3-fluoro-2,6-dimethylphenyl)acetamide |

| Acylation | Acetic Anhydride | N-(3-fluoro-2,6-dimethylphenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-fluoro-2,6-dimethylphenyl)-4-methylbenzenesulfonamide |

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is often catalyzed by acid. The related 2,6-diethylaniline (B152787) is known to react smoothly with benzaldehyde (B42025) to form the corresponding Schiff base. cdnsciencepub.com Solvent-free, mechanochemical methods have also proven effective for the synthesis of imines from fluorinated anilines and various aldehydes. nih.gov

Direct N-alkylation of this compound is challenging due to the significant steric hindrance around the nitrogen atom caused by the two ortho-methyl groups. researchgate.net While simple anilines can be N-alkylated using alkyl halides, these reactions are often slow and may require harsh conditions, such as high temperatures or pressures, for sterically hindered anilines. researchgate.net Alternative strategies, such as reductive amination or visible-light-induced N-alkylation protocols, may offer milder conditions for introducing alkyl groups. nih.gov

N-acylation, as discussed in section 3.2.1, is a more straightforward transformation. The reactivity of acylating agents is generally high enough to overcome the steric hindrance presented by the ortho-methyl groups, leading to efficient formation of the amide product. sfasu.edu This reaction is a reliable method for functionalizing the amine group in sterically hindered anilines.

Reactivity at the Fluorine Center (e.g., nucleophilic displacement)

The direct displacement of the fluorine atom on the this compound ring via nucleophilic aromatic substitution (SNAr) is a challenging transformation under typical conditions. The classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. nih.govepa.gov

The reactivity in SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Key factors include:

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN) ortho or para to the leaving group is generally required. These groups stabilize the anionic Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction.

Leaving Group: In the context of SNAr, fluoride (B91410) is often an excellent leaving group. Its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. wyzant.com

Solvent and Nucleophile: Aprotic polar solvents are typically used to dissolve the nucleophile without solvating it excessively, thus maintaining its reactivity.

In the case of this compound, the aromatic ring is substituted with three electron-donating groups: one amino (-NH₂) and two methyl (-CH₃) groups. These groups increase the electron density of the ring, which destabilizes the negatively charged Meisenheimer intermediate required for the classical SNAr pathway. Consequently, the ring is deactivated towards nucleophilic attack, making the displacement of the fluorine atom energetically unfavorable.

While classical SNAr is difficult, alternative mechanisms could potentially achieve substitution on such electron-rich systems. For instance, concerted SNAr pathways, which avoid the formation of a discrete Meisenheimer complex, have been observed for electron-rich substrates, although they may still possess high activation barriers. nih.gov Another advanced strategy involves the activation of the aryl fluoride by coordination to a transition metal, such as ruthenium, which renders the aromatic ring sufficiently electrophilic to react with nucleophiles. acs.org

| Factor | Favors SNAr | Disfavors SNAr | Relevance to this compound |

|---|---|---|---|

| Ring Electronics | Electron-withdrawing groups (e.g., -NO₂) | Electron-donating groups (e.g., -NH₂, -CH₃) | Ring is highly electron-rich, deactivating it for classical SNAr. |

| Leaving Group | Fluorine (due to high electronegativity) | Iodine (in this specific mechanism) | Fluorine is a potentially good leaving group if the ring were activated. |

| Intermediate Stability | Stabilized by resonance/induction with EWGs | Destabilized by EDGs | The required anionic intermediate is destabilized. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

While the C-F bond of this compound is relatively inert, the amino group provides a reactive handle for forming new carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms aryl amines from the reaction of an amine with an aryl halide or triflate. wikipedia.org In this context, this compound serves as the amine coupling partner.

The primary challenge in using this compound in this reaction is the steric hindrance caused by the two methyl groups positioned ortho to the amine. This congestion can impede the coordination of the amine to the palladium center and slow the subsequent catalytic steps. However, the development of sophisticated phosphine (B1218219) ligands has significantly expanded the scope of the Buchwald-Hartwig reaction to include sterically demanding substrates. nih.gov

Bulky, electron-rich mono- and bidentate phosphine ligands are essential for promoting the coupling of hindered anilines. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the aniline (B41778), and finally, reductive elimination to form the C-N bond and regenerate the catalyst. beilstein-journals.org Ligands such as XPhos, RuPhos, and Xantphos have proven effective in overcoming the steric challenges posed by 2,6-disubstituted anilines. beilstein-journals.orggoogle.com

A typical Buchwald-Hartwig reaction involving a sterically hindered aniline like this compound would involve the components detailed in the table below.

| Component | Example | Function |

|---|---|---|

| Amine | This compound | The nitrogen nucleophile. |

| Aryl Electrophile | Aryl bromide, chloride, or triflate (e.g., Bromobenzene) | The coupling partner that provides the aryl group. |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, Xantphos, RuPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle, overcoming steric hindrance. |

| Base | NaOtBu, KOtBu, Cs₂CO₃ | Deprotonates the amine to form the palladium-amido complex. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent to facilitate the reaction. |

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The aniline functional group is a versatile starting point for the synthesis of a wide variety of nitrogen-containing heterocycles. This compound can serve as a key building block for constructing complex molecular architectures found in pharmaceuticals and functional materials. researchgate.netnih.gov The reaction typically involves the condensation of the aniline nitrogen with carbonyls or other electrophilic centers to form a new ring system.

One of the most classic methods for constructing quinolines is the Friedländer synthesis . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester). wikipedia.orgalfa-chemistry.com To utilize this compound in a Friedländer synthesis, it would first need to be functionalized to introduce a carbonyl group ortho to the amine. Once formed, this intermediate could react with a methylene-containing compound under acid or base catalysis to yield a polysubstituted fluoro-dimethyl-quinoline.

Another important class of heterocycles accessible from anilines are carbazoles . The synthesis of carbazoles can be achieved through several routes, including the intramolecular C-H amination of diarylamines. nih.gov A diarylamine precursor could be synthesized using this compound via a Buchwald-Hartwig amination (as described in section 3.4). Subsequent rhodium- or light-catalyzed cyclization would yield a substituted carbazole (B46965). nih.gov Alternatively, carbazole derivatives can be built through condensation reactions, such as the reaction between an acetyl-carbazole and a 2-aminobenzaldehyde (B1207257) in a Friedländer-type condensation to create quinolinyl-carbazoles. nih.gov

The table below outlines some common named reactions that can be employed to synthesize heterocycles using an aniline derivative as a key starting material.

| Reaction Name | Target Heterocycle | Required Co-Reactant(s) | General Description |

|---|---|---|---|

| Friedländer Synthesis | Quinoline | Compound with an α-methylene group (e.g., ketone, ester) | Condensation of a 2-aminoaryl aldehyde/ketone with a methylene (B1212753) ketone/ester. wikipedia.org |

| Skraup Synthesis | Quinoline | Glycerol (B35011), sulfuric acid, oxidizing agent | Reaction of an aniline with glycerol in the presence of acid and an oxidant. |

| Fischer Indole (B1671886) Synthesis | Indole | Aldehyde or ketone, acid catalyst | Reaction of an arylhydrazine (derivable from the aniline) with a carbonyl compound. |

| Borsche–Drechsel Cyclization | Carbazole | Cyclohexanone (B45756) | Condensation of an arylhydrazine with cyclohexanone followed by acid-catalyzed cyclization and aromatization. |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Fluoro-2,6-dimethylaniline

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) groups. The aromatic region would typically show two signals corresponding to the protons at the C4 and C5 positions. Due to spin-spin coupling with the adjacent fluorine atom and with each other, these signals would appear as complex multiplets. The amine protons generally appear as a broad singlet, and the two methyl groups, being in distinct chemical environments due to the ortho fluorine substituent, would likely present as two separate singlets.

Table 1: Predicted ¹H NMR Data for this compound This table is based on predicted values and general principles of NMR spectroscopy, as specific experimental data is not publicly available.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.1 | Triplet of doublets (td) | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |

| H-5 | 6.6 - 6.8 | Triplet (t) | J(H-H) ≈ 8.0 |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

| 2-CH₃ | ~2.2 | Singlet (s) | - |

| 6-CH₃ | ~2.1 | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in unique electronic environments. The carbon atom directly bonded to the fluorine (C-3) would exhibit a large coupling constant (¹JCF), appearing as a doublet. Other carbons in proximity to the fluorine atom would also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on predicted values, as specific experimental data is not publicly available.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C-1 (C-NH₂) | 140 - 145 | Observed |

| C-2 (C-CH₃) | 120 - 125 | Observed |

| C-3 (C-F) | 155 - 160 | Large ¹JCF |

| C-4 | 125 - 130 | Observed |

| C-5 | 115 - 120 | Observed |

| C-6 (C-CH₃) | 128 - 133 | Observed |

| 2-CH₃ | 15 - 20 | Possible |

| 6-CH₃ | 12 - 17 | Possible |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Chemical Shift and Coupling Information

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. The spectrum for this compound would show a single resonance for the C-3 fluorine atom. The chemical shift provides information about the electron-donating or -withdrawing effects of the surrounding substituents. This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (H-4) and potentially the protons of the ortho-methyl group (2-CH₃).

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the aromatic protons H-4 and H-5, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons they are directly attached to. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic proton signals to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It could be used to confirm the position of the methyl groups by showing correlations from the methyl protons to the C-1, C-2, and C-3 carbons, for example.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

Characteristic Vibrational Modes and Band Assignments

The spectra of this compound would display characteristic bands corresponding to the vibrations of the amine group, the aromatic ring, the methyl groups, and the carbon-fluorine bond.

Table 3: Characteristic Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Asymmetric and symmetric stretching of the amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| C=C Aromatic Stretch | 1450 - 1600 | Stretching vibrations within the aromatic ring. |

| N-H Bend | 1580 - 1650 | Scissoring motion of the amine group. |

| C-H Bend | 1350 - 1480 | Bending vibrations of the methyl groups. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| C-F Stretch | 1000 - 1300 | Stretching of the carbon-fluorine bond, often a strong band in the IR spectrum. |

The combination of these spectroscopic techniques provides a detailed and robust characterization of the molecular structure of this compound, confirming the identity and purity of the compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. In a typical electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its nominal molecular weight of 139 g/mol .

Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ES) has shown the presence of a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 140. This observation confirms the molecular mass of the compound in solution.

The fragmentation pattern of this compound can be predicted based on the stable aromatic core and the nature of its substituents. The primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a significant fragment ion at m/z 124 ([M-15]⁺). This benzylic cleavage is common in methylated anilines due to the relative stability of the resulting ion. Further fragmentation could involve the loss of hydrogen cyanide (HCN) or other small neutral molecules, characteristic of the breakdown of aniline (B41778) derivatives.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition of this compound. The theoretical exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁴N). This precise measurement is critical for distinguishing the compound from other isomers or molecules with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀FN |

| Theoretical Exact Mass (Monoisotopic) | 139.07972 u |

| Observed Ion (e.g., in ESI) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 140.08755 u |

X-ray Diffraction Analysis for Crystalline Structure

As of this writing, a search of crystallographic databases reveals that the specific crystal structure of this compound has not been publicly reported. However, analysis of closely related compounds, such as 2,6-dimethylaniline (B139824), provides a basis for understanding the likely structural characteristics. Were a crystal structure to be determined, it would reveal key details about the planarity of the aniline ring, the orientation of the methyl and fluoro substituents, and the nature of intermolecular hydrogen bonds formed by the amine group.

Table 2: Illustrative Crystallographic Data Parameters (Hypothetical)

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in Ångstroms (Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). |

| Volume (V) | The volume of the unit cell in cubic Ångstroms (ų). |

| Molecules per Unit Cell (Z) | The number of individual molecules contained within one unit cell. |

Computational and Theoretical Investigations of 3 Fluoro 2,6 Dimethylaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the molecular properties of various compounds.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized molecular geometry. For 3-Fluoro-2,6-dimethylaniline, this would involve calculating the potential energy of various conformations to find the global minimum. The geometry optimization would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

The key structural parameters of interest would be the bond lengths, bond angles, and dihedral angles. In this compound, the presence of two methyl groups at the ortho positions relative to the amino group, and a fluorine atom at the meta position, will influence the geometry of the benzene (B151609) ring and the orientation of the amino group. Steric hindrance between the ortho-methyl groups and the amino group can cause the latter to be slightly out of the plane of the benzene ring. This deviation from planarity affects the degree of conjugation between the nitrogen lone pair and the aromatic system.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Aniline (B41778) (Analogous to this compound) Calculated using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.40 - 1.42 | - | - |

| C-F | 1.35 - 1.37 | - | - |

| C-C (aromatic) | 1.38 - 1.40 | - | - |

| C-H (methyl) | 1.08 - 1.10 | - | - |

| C-C-N | - | 118 - 122 | - |

| C-C-F | - | 117 - 121 | - |

| H-N-H | - | 110 - 114 | - |

| C-C-N-H | - | - | 10 - 30 |

Note: The data in this table is representative of typical values for substituted anilines and is intended for illustrative purposes, as specific data for this compound is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO is likely to be distributed over the aromatic ring. The presence of the electron-donating methyl groups and the electron-withdrawing fluorine atom will modulate the energies of these orbitals and the magnitude of the HOMO-LUMO gap.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Substituted Aniline (Analogous to this compound)

| Parameter | Energy (eV) |

| EHOMO | -5.0 to -6.0 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: The data in this table is representative of typical values for substituted anilines and is intended for illustrative purposes.

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure calculations, various quantum chemical descriptors can be derived to predict the reactivity of this compound.

The Molecular Electrostatic Potential Surface (MESP) is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In the MESP of this compound, regions of negative potential (typically colored in shades of red) would indicate areas rich in electrons and susceptible to electrophilic attack. These are expected to be located around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity. Regions of positive potential (typically colored in shades of blue) would indicate electron-deficient areas and sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides insights into the bonding interactions within a molecule, including charge transfer and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the C-N, C-F, and C-C bonds. It would also quantify the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring, providing a measure of the resonance stabilization. The analysis can also highlight intramolecular hydrogen bonding, if any, and other stabilizing interactions.

Conformational Analysis and Rotational Barriers

The presence of bulky methyl groups at the ortho positions can lead to restricted rotation around the C-N bond. Conformational analysis involves studying the energy of the molecule as a function of the dihedral angle of the amino group relative to the plane of the benzene ring. This analysis helps to identify the most stable conformer and the energy barriers for rotation.

For 2,6-disubstituted anilines, the rotational barrier of the amino group is influenced by steric hindrance and electronic effects. quora.com The two methyl groups in this compound would create a significant steric clash with the amino hydrogens, forcing the amino group to adopt a non-planar conformation to minimize this repulsion. The rotational barrier would be the energy difference between the stable (non-planar) conformation and the transition state (likely a planar or near-planar arrangement of the C-NH2 moiety). These barriers can be calculated using DFT by performing a potential energy scan along the C-N bond rotation coordinate. Studies on similar ortho-substituted anilines have shown that these rotational barriers can be significant. nih.gov

Table 3: Representative Rotational Barriers for Ortho-Substituted Anilines

| Molecule | Substituent | Rotational Barrier (kcal/mol) |

| 2-Methylaniline | -CH3 | 1.5 - 2.5 |

| 2,6-Dimethylaniline (B139824) | -CH3, -CH3 | 3.0 - 5.0 |

Note: The data in this table is based on computational studies of related molecules and serves as an estimate for the potential rotational barriers in this compound.

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis)

For related aniline derivatives, Hirshfeld surface analysis typically reveals the dominant role of N–H···X and C–H···X (where X is an electronegative atom) hydrogen bonds in directing the crystal packing. The fingerprint plots derived from this analysis offer a quantitative summary of the different types of intermolecular contacts. However, without specific studies on this compound, a precise description of its interaction patterns and predicted supramolecular assembly remains speculative.

Spectroscopic Property Simulations and Validation with Experimental Data

Comprehensive theoretical simulations of the spectroscopic properties of this compound, along with their validation against experimental data, have not been specifically reported in the accessible literature. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic data, including vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

The standard procedure involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set, followed by frequency calculations to simulate the vibrational spectra. Theoretical chemical shifts for ¹H and ¹³C NMR can also be calculated. These simulated spectra are then compared with experimentally recorded spectra to validate the computational model and to aid in the assignment of spectral features. For instance, a comparative analysis of theoretical and experimental vibrational frequencies often requires a scaling factor to account for anharmonicity and other systematic errors in the calculations.

While the spectroscopic properties of many aniline derivatives have been successfully investigated using this combined computational and experimental approach, specific data tables and detailed research findings for this compound are not currently available.

Applications of 3 Fluoro 2,6 Dimethylaniline As a Synthetic Building Block

Role in the Synthesis of Functionalized Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics. researchgate.net Anilines, in general, are versatile precursors in organic synthesis. However, specific studies detailing the use of 3-Fluoro-2,6-dimethylaniline as a starting material for the synthesis of other functionalized fluorinated organic compounds are not readily found in the current body of scientific literature. General synthetic routes for fluorinated heterocycles often involve the use of fluorinated building blocks, but specific examples employing this compound are not documented. lboro.ac.uknih.govnih.govekb.eg

Applications in Materials Science Research

Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and optical properties.

Development of Fluorescent Materials

Aniline (B41778) derivatives can be incorporated into larger conjugated systems to create fluorescent dyes. The electronic properties of the fluorine and methyl groups on this compound could potentially influence the photophysical properties of such materials. However, a search of the scientific literature did not yield any specific examples of fluorescent materials developed using this particular compound.

Integration into Metal-Organic Frameworks (MOFs) for Enhanced Luminescence

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. nih.gov The functionalization of the organic linkers can tune the properties of the MOF, including its luminescence. nih.gov Aniline derivatives can be modified to act as organic linkers. While the synthesis of MOFs using various organic ligands is a vast field of research, there is no specific mention of this compound being utilized as a ligand in the synthesis of luminescent MOFs in the available literature. frontiersin.orgrsc.org

Potential in Optoelectronic Device Components

Organic compounds with tailored electronic properties are crucial for the development of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). mdpi.com The molecular structure of this compound suggests it could be a fragment of a larger molecule designed for such applications. Nevertheless, there are no specific reports of its incorporation into components for optoelectronic devices.

Intermediate in Agrochemical Research and Development

This compound serves as a key intermediate in the research and development of novel agrochemicals, particularly in the synthesis of advanced pesticides. The incorporation of a fluorine atom into the aniline ring is a critical design element in modern agrochemical synthesis. Fluorine's high electronegativity and unique steric properties can significantly enhance the biological activity, metabolic stability, and target-binding affinity of the final active ingredient.

This compound is utilized as a precursor in the synthesis of complex molecules intended to act as herbicides, fungicides, or insecticides. For instance, this compound is a documented starting material in the patented synthesis of N-substituted phenylpyrazoles, a class of compounds investigated for their potent insecticidal properties.

A key application is in the synthesis of compounds like N-(3-fluoro-2,6-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide . The general synthetic pathway involves the reaction of this compound with a pyrazole (B372694) carbonyl chloride. This chemical transformation joins the fluorinated aniline moiety with a pyrazole core, a scaffold known for its insecticidal activity. The resulting carboxamide is the core structure for a range of pesticides. The presence of the 3-fluoro-2,6-dimethylphenyl group is crucial for the molecule's efficacy and properties.

The development of such fluorinated agrochemicals is driven by the need for more effective and selective crop protection agents that can overcome resistance issues and offer improved performance. The use of this compound as a building block allows chemists to introduce the desirable physicochemical properties of fluorine into the final product, contributing to the discovery of next-generation pesticides.

Advanced Topics and Future Research Directions

Chemo-, Regio-, and Stereoselective Synthesis of 3-Fluoro-2,6-dimethylaniline Derivatives

The development of synthetic methods that precisely control the arrangement of atoms in a molecule is a central theme in organic chemistry. For derivatives of this compound, achieving high levels of chemo-, regio-, and stereoselectivity is crucial for accessing novel compounds with desired properties.

Chemo- and Regioselectivity: The aniline (B41778) core of this compound offers multiple reactive sites. Future research will likely focus on developing methodologies that can selectively functionalize the aromatic ring or the amino group. For instance, electrophilic aromatic substitution reactions on the aniline ring could theoretically occur at the C4 or C5 positions. Directing group strategies will be instrumental in controlling the regiochemical outcome of these transformations. The inherent directing effects of the amino and methyl groups, coupled with the electronic influence of the fluorine atom, create a complex reactivity landscape that warrants further investigation.

Stereoselectivity: A significant frontier is the synthesis of chiral derivatives of this compound. This can be achieved through several approaches:

Recent advances in the synthesis of fluorinated amino acids have highlighted the importance of stereocontrolled fluorination and subsequent transformations. researchgate.netsioc-journal.cn While not directly focused on this compound, these studies provide a conceptual framework for developing stereoselective methods for its derivatives.

Investigation of Novel Catalytic Systems for this compound Transformations

Catalysis is paramount in modern organic synthesis, enabling efficient and selective transformations. The development of novel catalytic systems for the functionalization of this compound is a key area for future research.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Future work will likely explore the use of this compound and its derivatives in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. A significant challenge in the cross-coupling of fluoroaromatics is the strength of the C-F bond, which often requires harsh reaction conditions for activation. mdpi.com However, recent studies have demonstrated the palladium-catalyzed arylation of fluoroalkylamines under milder conditions using specific ligands and weaker bases. nih.govnih.gov The development of catalysts that can selectively activate the C-F or C-N bond of this compound derivatives would open up new avenues for molecular diversification.

Other Transition Metal Catalysis: Beyond palladium, other transition metals such as nickel, copper, and rhodium are gaining prominence in catalysis. Nickel-mediated oxidative fluorination has shown promise for the synthesis of aryl fluorides. dovepress.com The application of such systems to the transformation of this compound could lead to novel reactivity.

Development of Sustainable Synthetic Routes with Minimal Environmental Footprint

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.

Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are highly desirable. Catalytic reactions are inherently more atom-economical than stoichiometric processes.

Solvent Selection: The use of hazardous and volatile organic solvents is a major environmental concern. Research into alternative reaction media, such as water, ionic liquids, or even solvent-free conditions, will be crucial. Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, offers a promising solvent-free alternative for the synthesis of aryl fluorides. rsc.orgrsc.orgdtu.dk

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental impact. openpr.com The application of biocatalysis to the synthesis and modification of fluorinated aromatic compounds is a burgeoning field. nih.govnih.govacs.org Enzymes such as cytochrome P450s, lipases, and transaminases could potentially be engineered to accept this compound or its precursors as substrates. nih.gov

Exploration of this compound as a Modular Synthon in Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds for high-throughput screening in drug discovery and materials science. The unique structural and electronic properties of this compound make it an attractive building block, or synthon, for the construction of such libraries.

Its aniline functionality allows for a wide range of derivatization reactions, including amide bond formation, sulfonylation, and reductive amination. The aromatic ring can be further functionalized through various C-H activation and cross-coupling strategies. By systematically varying the reactants in these transformations, diverse libraries of compounds based on the this compound scaffold can be generated. The fluorine atom can serve as a metabolic blocking group or a key interaction point with biological targets, making these libraries particularly valuable for pharmaceutical research.

Integration of Machine Learning and AI in Predicting Reactivity and Synthesis Pathways for Fluoroanilines

Advanced Analytical Methods for Real-Time Reaction Monitoring and Purity Assessment in Research

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety and product quality. Process Analytical Technology (PAT) encompasses a range of in-situ analytical techniques that provide real-time data on critical process parameters. mt.comnih.gov

Q & A

Basic: What are the recommended synthetic strategies for 3-Fluoro-2,6-dimethylaniline, and how do reaction parameters affect yield and purity?

Methodological Answer:

this compound can be synthesized via electrophilic aromatic substitution (EAS), leveraging the steric and electronic effects of the 2,6-dimethyl groups. Key steps include:

- Halogenation: Adapt iodination methods from 2,6-dimethylaniline derivatives (e.g., using iodine monochloride in acidic media, as shown for 4-iodo-2,6-dimethylaniline ). For fluorination, consider Balz-Schiemann or direct fluorination using Selectfluor under controlled pH to avoid side reactions.

- Directing Groups: The 2,6-dimethyl groups sterically hinder the 3-position, making fluorination at this site feasible with appropriate catalysts. Optimize temperature (40–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect aromatic protons as a singlet (δ 6.5–7.0 ppm) due to symmetry. The methyl groups (2,6-positions) appear as singlets (δ 2.2–2.5 ppm). Fluorine’s deshielding effect may split signals .

- ¹³C NMR: Aromatic carbons adjacent to fluorine show downfield shifts (~10–15 ppm) compared to non-fluorinated analogs .

- ¹⁹F NMR: A singlet near δ -110 to -120 ppm confirms fluorine incorporation .

- Mass Spectrometry (MS): ESI-MS in positive mode should show [M+H]⁺ at m/z 154.1. Fragmentation patterns (e.g., loss of NH₂ or CH₃ groups) aid structural confirmation .

Advanced: How does the 3-fluoro substituent alter oxidative degradation pathways compared to non-fluorinated 2,6-dimethylaniline derivatives?

Methodological Answer:

Fluorine’s electronegativity and strong C-F bond significantly influence degradation:

- Fenton Process: In oxidative conditions (pH 2–3, Fe²⁺/H₂O₂), 3-fluoro substitution may reduce hydroxyl radical attack at the 3-position, favoring alternative intermediates like fluorinated quinones or ring-opening products (e.g., fluorinated maleic acid) instead of the phenol intermediates seen in 2,6-dimethylaniline .

- Analytical Validation: Use LC-MS/MS to track fluorinated intermediates. Compare retention times and fragmentation with known standards (e.g., 2,6-dimethylbenzoquinone) .

- Kinetic Studies: Conduct time-resolved experiments to measure rate constants for fluorinated vs. non-fluorinated analogs. Fluorine’s electron-withdrawing effect may slow oxidation rates .

Advanced: How can researchers resolve contradictions in kinetic data between halogenated 2,6-dimethylaniline derivatives during reaction optimization?

Methodological Answer:

- Comparative Kinetic Analysis: Perform parallel experiments with 3-fluoro, 4-bromo ( ), and 4-iodo () derivatives under identical conditions (pH, temperature, oxidant concentration). Use Arrhenius plots to compare activation energies.

- Computational Modeling: Apply DFT calculations (e.g., Gaussian) to assess transition states and electronic effects (e.g., fluorine’s impact on aromatic ring electron density) .

- Control Experiments: Test for side reactions (e.g., dehalogenation in bromo/iodo derivatives) via halogen-specific detection (ICP-MS for Br⁻/I⁻ release) .

Basic: What protocols ensure safe handling and long-term stability of this compound?

Methodological Answer:

- Storage: Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light/moisture, which can hydrolyze the C-F bond .

- PPE: Use nitrile gloves, lab coats, and fume hoods. Fluorinated anilines may penetrate latex gloves .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Fluorine’s stability often reduces decomposition compared to chloro analogs .

Advanced: How can intermediates from this compound oxidation be identified in environmental matrices?

Methodological Answer:

- Sample Preparation: Extract water/soil samples with SPE cartridges (C18, pH 2). Derivatize polar intermediates (e.g., fluorinated acids) with BSTFA for GC-MS analysis .

- High-Resolution MS: Use Q-TOF-MS to identify unknown intermediates via exact mass (<2 ppm error). For example, fluorinated maleic acid (m/z 132.9843) vs. non-fluorinated (m/z 116.0109) .

- Isotopic Labeling: Incorporate ¹⁸O during Fenton oxidation to trace hydroxylation pathways .

Basic: What validated analytical methods detect this compound in biological tissues?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 154→137 (loss of NH₃) and 154→109 (ring cleavage) .

- Matrix Effects: Spike tissue homogenates (liver/kidney) with deuterated internal standards (e.g., D₄-2,6-dimethylaniline) to correct for ion suppression .

Advanced: How do steric effects from 2,6-dimethyl groups influence fluorination regioselectivity in electrophilic reactions?

Methodological Answer:

- Steric Hindrance: The 2,6-dimethyl groups block ortho/para positions, forcing electrophiles (e.g., F⁺) to attack the less hindered 3-position. Confirm via X-ray crystallography or NOESY NMR .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance electrophile solubility and stabilize transition states. Compare yields in DMF vs. THF .

- Computational Insights: Use molecular docking (AutoDock) to visualize fluorine’s orientation in the aromatic ring’s electron cloud .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.